molecular formula C16H13BrClNO B6028480 (E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide

(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B6028480
M. Wt: 350.64 g/mol
InChI Key: JCMAMMRSOXWXOR-RMKNXTFCSA-N
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Description

(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a bromo and methyl substitution on the phenyl ring and a chloro substitution on the other phenyl ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde and 2-chlorophenylacetic acid.

    Formation of Enamine: The aldehyde undergoes a condensation reaction with an amine to form an enamine intermediate.

    Amidation: The enamine intermediate reacts with the acetic acid derivative under dehydrating conditions to form the final enamide product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are optimized to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-enamide: Lacks the chloro substitution.

    (E)-N-(4-chloro-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide: Has a chloro substitution instead of bromo.

    (E)-N-(4-bromo-3-methylphenyl)-3-(2-methylphenyl)prop-2-enamide: Has a methyl substitution instead of chloro.

Uniqueness

(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO/c1-11-10-13(7-8-14(11)17)19-16(20)9-6-12-4-2-3-5-15(12)18/h2-10H,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMAMMRSOXWXOR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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